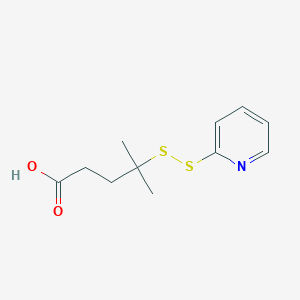

4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid

CAS No.: 1537891-69-2

Cat. No.: VC8076750

Molecular Formula: C11H15NO2S2

Molecular Weight: 257.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1537891-69-2 |

|---|---|

| Molecular Formula | C11H15NO2S2 |

| Molecular Weight | 257.4 |

| IUPAC Name | 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid |

| Standard InChI | InChI=1S/C11H15NO2S2/c1-11(2,7-6-10(13)14)16-15-9-5-3-4-8-12-9/h3-5,8H,6-7H2,1-2H3,(H,13,14) |

| Standard InChI Key | FCKSMEZVBFTODF-UHFFFAOYSA-N |

| SMILES | CC(C)(CCC(=O)O)SSC1=CC=CC=N1 |

| Canonical SMILES | CC(C)(CCC(=O)O)SSC1=CC=CC=N1 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound’s structure features a pyridine ring linked to a pentanoic acid chain through a disulfide (-S-S-) bond, with a methyl group at the fourth carbon position. The SMILES notation (CC(SSC1=NC=CC=C1)CCC(O)=O) underscores this arrangement, where the pyridine ring (C₅H₅N) provides aromatic stability and the disulfide bond enables redox-sensitive cleavage . The methyl group introduces steric hindrance, enhancing selectivity during conjugation reactions .

Synthesis Pathways

While detailed synthetic routes are proprietary, the compound is typically derived through sequential thiol-disulfide exchange reactions. The pyridine-2-thiol precursor reacts with 4-methyl-4-mercaptopentanoic acid under controlled oxidative conditions to form the disulfide linkage. Purification via chromatography ensures high purity (>95%), as required for biopharmaceutical applications .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 257.37 g/mol | |

| Boiling Point (predicted) | 416.1 ± 41.0 °C | |

| Density (predicted) | 1.25 ± 0.1 g/cm³ | |

| pKa (predicted) | 4.54 ± 0.10 | |

| Solubility | Aqueous (PEG-enhanced) |

Functional Mechanisms in Bioconjugation

Disulfide Bond Dynamics

The disulfide bond in 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid is selectively cleaved by intracellular reducing agents such as glutathione (GSH), which is present at elevated concentrations (1–10 mM) in tumor cells compared to extracellular environments (~2 μM). This redox sensitivity ensures that cytotoxic payloads remain attached during systemic circulation but release upon internalization into target cells .

Conjugation Chemistry

The terminal carboxylic acid (-COOH) group reacts with primary amines (-NH₂) on antibodies or proteins via carbodiimide-mediated coupling (e.g., EDC/NHS), forming stable amide bonds. Simultaneously, the pyridyl disulfide moiety can undergo thiol-disulfide exchange with cysteine residues, enabling dual-conjugation strategies for complex ADC architectures .

Table 2: Comparative Linker Performance

| Linker Property | 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic Acid | Non-Cleavable Linkers |

|---|---|---|

| Drug Release Mechanism | Redox-dependent | Proteolytic |

| Systemic Toxicity | Low | Moderate |

| Plasma Stability | High (t₁/₂ > 48 h) | Very High |

| Tumor-Specific Activation | Yes | No |

Applications in Therapeutic Development

Antibody-Drug Conjugates (ADCs)

In ADCs, this linker bridges monoclonal antibodies (e.g., trastuzumab, rituximab) to potent cytotoxins (e.g., auristatins, maytansinoids). For example, preclinical studies demonstrate that ADCs using this linker exhibit a 3–5-fold increase in tumor-to-plasma drug ratios compared to non-cleavable variants, attributed to efficient intracellular payload release .

Protein and Peptide Conjugation

Beyond ADCs, the linker facilitates site-specific conjugation of imaging agents (e.g., fluorescent dyes, radionuclides) to proteins like albumin or transferrin. This application enhances tumor imaging resolution in modalities such as PET and fluorescence-guided surgery .

Recent Research and Innovations

Enhanced Tumor Penetration

A 2024 study optimized the linker’s PEG chain length, demonstrating that PEG₆ variants improve ADC penetration into dense tumor matrices by 40% compared to shorter PEG units, without compromising cleavage efficiency .

Combination Therapies

Ongoing clinical trials (NCT04878982) are evaluating ADCs using this linker in combination with immune checkpoint inhibitors (e.g., pembrolizumab), with preliminary data showing synergistic antitumor activity in non-small cell lung cancer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume